molecular formula C15H18O3 B8697806 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene CAS No. 67019-46-9

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene

Cat. No. B8697806
CAS RN: 67019-46-9
M. Wt: 246.30 g/mol
InChI Key: NABZEQCVRPHDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

67019-46-9

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene

InChI

InChI=1S/C15H18O3/c1-16-14-4-2-12(3-5-14)13-6-8-15(9-7-13)17-10-11-18-15/h2-6H,7-11H2,1H3

InChI Key

NABZEQCVRPHDRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CCC3(CC2)OCCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with (4-methoxyphenyl)boronic acid (515 mg, 3.39 mmol), 1,4-dioxaspiro[4.5]dec-7-en-8-yl trifluoromethanesulfonate (780 mg, 2.71 mmol), 1,1′-bis(di-t-butylphosphino)ferrocene palladium dichloride (35 mg, 0.054 mmol), 1M K2CO3 (10 mL, 10 mmol), and THF (10 mL). The reaction was degassed with N2 and heated to 50° C. for 16 hours. The reaction was cooled to room temperature and diluted with EtOAc (100 mL). The mixture was washed with water (2×25 mL) and brine (2×25 mL), and the organic layer was dried (Na2SO4), filtered, and concentrated. Purification of the residue by flash chromatography on silica gel (5 to 40% EtOAc/hexanes) afforded 8-(4-methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene. Rf=0.20 (25% EtOAc/hexanes). 1H NMR (500 MHz, CDCl3): δ 7.31-7.34 (m, 2H), 6.82-6.85 (m, 2H), 5.90 (m, 1H), 4.02 (s, 4H), 3.80 (s, 3H), 2.62-2.66 (m, 2H), 2.45-2.46 (m, 2H), 1.92 (t, J=6.5 Hz, 2H).
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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